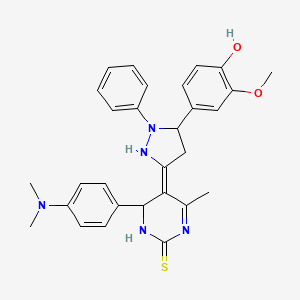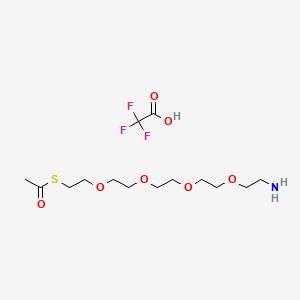
Antitumor agent-86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-86 is a compound known for its potent antineoplastic activity. It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell apoptosis and cell cycle arrest. The compound targets the RAS/PI3K/Akt/JNK signaling cascades, which are crucial pathways involved in cancer cell survival and proliferation .
Méthodes De Préparation
The synthesis of Antitumor agent-86 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of pyrimidine-2-thione derivatives. The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Antitumor agent-86 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives that may have varying degrees of antitumor activity .
Applications De Recherche Scientifique
Antitumor agent-86 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with enhanced efficacy. In biology, the compound is used to investigate the cellular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further clinical development.
Mécanisme D'action
The mechanism of action of Antitumor agent-86 involves the inhibition of the RAS/PI3K/Akt/JNK signaling pathways. These pathways play a crucial role in the survival and proliferation of cancer cells. By targeting these pathways, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. The compound also affects the expression levels of various proteins involved in these pathways, further enhancing its antitumor activity .
Comparaison Avec Des Composés Similaires
Antitumor agent-86 can be compared with other similar compounds, such as cisplatin, carboplatin, and oxaliplatin. These compounds are also known for their antitumor activity and are widely used in chemotherapy. this compound has shown unique properties, such as its ability to target specific signaling pathways involved in cancer cell survival. This makes it a promising candidate for further research and development. Similar compounds include other platinum-based drugs and pyrimidine derivatives that have shown antitumor activity .
Propriétés
Formule moléculaire |
C29H31N5O2S |
|---|---|
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |
Clé InChI |
XEWPWYCZWDMKSX-VYIQYICTSA-N |
SMILES isomérique |
CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
SMILES canonique |
CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)





![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
